S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate
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Overview
Description
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate is a potent antitumor antibiotic derived from the bacterium Micromonospora echinospora. It belongs to the enediyne family of antibiotics, which are known for their ability to cause DNA damage and induce cell death. This compound is particularly notable for its extreme toxicity and effectiveness at very low concentrations, making it a valuable tool in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calicheamicin epsilon involves complex chemical reactions due to its intricate molecular structure. The preparation typically starts with the fermentation of Micromonospora echinospora to produce the natural compound. This is followed by a series of purification steps to isolate calicheamicin epsilon .
Industrial Production Methods
Industrial production of calicheamicin epsilon is primarily achieved through large-scale fermentation processes. The bacterium Micromonospora echinospora is cultured under controlled conditions to maximize the yield of the compound. The fermentation broth is then subjected to extraction and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving calicheamicin epsilon include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various derivatives and analogs of calicheamicin epsilon, which may have different biological activities and therapeutic potentials .
Scientific Research Applications
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enediyne chemistry and DNA cleavage mechanisms.
Biology: Employed in research on DNA damage and repair processes.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. .
Industry: Applied in the production of specialized pharmaceuticals and research reagents.
Mechanism of Action
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate exerts its effects by binding to the minor groove of DNA and undergoing a reaction analogous to the Bergman cyclization. This reaction generates a diradical species, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and cell death . The molecular targets of calicheamicin epsilon include DNA itself, and the pathways involved are primarily related to DNA damage and repair mechanisms .
Comparison with Similar Compounds
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate is unique among enediynes due to its high potency and specificity for DNA. Similar compounds include:
Esperamicin: Another enediyne antibiotic with similar DNA-damaging properties.
Dynemicin: Known for its ability to cleave DNA through a similar mechanism.
Neocarzinostatin: An enediyne that also induces DNA strand breaks but through a different diradical intermediate.
These compounds share the common feature of causing DNA damage, but calicheamicin epsilon stands out due to its extreme potency and effectiveness at very low concentrations .
Properties
CAS No. |
128050-91-9 |
---|---|
Molecular Formula |
C54H74IN3O21S2 |
Molecular Weight |
1292.2 g/mol |
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C54H74IN3O21S2/c1-11-56-28-21-72-33(19-31(28)67-6)76-44-39(62)37(23(3)74-51(44)78-48-26-14-12-13-15-27(26)53(66)20-30(60)47(57-52(65)71-10)54(48)32(53)16-17-80-54)58-79-34-18-29(59)46(25(5)73-34)81-49(64)35-22(2)36(55)42(45(70-9)41(35)68-7)77-50-40(63)43(69-8)38(61)24(4)75-50/h12-16,23-25,28-29,31,33-34,37-40,43-44,46-48,50-51,56,58-59,61-63,66H,11,17-21H2,1-10H3,(H,57,65)/t23-,24+,25-,28+,29+,31+,33+,34+,37-,38+,39+,40-,43-,44-,46-,47-,48?,50?,51+,53-,54?/m1/s1 |
InChI Key |
XXTHLYVEMKYYDA-FRNXNLOSSA-N |
SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O |
Isomeric SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3C4=CC=CC=C4[C@@]5(CC(=O)[C@@H](C36C5=CCS6)NC(=O)OC)O)C)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC)O)I)C)O)O |
Canonical SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O |
Synonyms |
calicheamicin epsilon CLM epsilon |
Origin of Product |
United States |
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